molecular formula C13H12O2 B11901078 1-Methylnaphthalene-3-acetic acid

1-Methylnaphthalene-3-acetic acid

Cat. No.: B11901078
M. Wt: 200.23 g/mol
InChI Key: NCEUXXXTLQNERF-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic Acid (NAA; CAS 86-87-3) is a synthetic auxin widely used in agriculture as a plant growth regulator to promote root development and fruit setting. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.20 g/mol . Structurally, it consists of a naphthalene ring substituted with an acetic acid group at the 1-position. NAA exhibits low water solubility but high solubility in organic solvents such as ethanol and acetone . It has a vapor pressure of 0.3 mmHg at 25°C, higher than its ester and salt derivatives .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(4-methylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-6-10(8-13(14)15)7-11-4-2-3-5-12(9)11/h2-7H,8H2,1H3,(H,14,15)

InChI Key

NCEUXXXTLQNERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methylnaphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methylnaphthalene-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl group or the aromatic ring can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Applications

1-Methylnaphthalene-3-acetic acid functions primarily as a plant growth regulator, particularly in promoting root development and improving crop yield. Its applications in agriculture include:

  • Rooting Agent : It is widely used to stimulate root formation in cuttings. Research indicates that the application of this compound can significantly enhance adventitious root formation in various plant species. For instance, studies show that concentrations of 200 mg/L effectively promote rooting in stem cuttings, leading to higher percentages of successful root development compared to lower concentrations .
  • Fruit Development : The compound helps prevent premature fruit drop and enhances fruit set by regulating hormonal balance within the plant. Studies have demonstrated that applying 1-methylnaphthalene-3-acetic acid can increase the retention of fruits on trees such as apples and olives, thus improving overall yield .
  • Micropropagation : In tissue culture, this compound is often included in the growth medium to facilitate the propagation of various plant species. It aids in the establishment of healthy plantlets by enhancing root development and nutrient uptake .

Synthesis and Industrial Uses

1-Methylnaphthalene-3-acetic acid serves as an intermediate in organic synthesis, contributing to the production of various chemical compounds:

  • Solvent and Dye Carrier : The compound is utilized as a solvent in chemical reactions and as a dye carrier in textile applications. Its properties allow for effective solubilization of dyes, enhancing their stability and performance .
  • Resin Production : It is also employed in the formulation of resins, which are essential for various industrial applications, including coatings and adhesives. The compound's chemical stability makes it suitable for use in high-performance materials .

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of 1-methylnaphthalene-3-acetic acid:

  • Inhalation Toxicity : Studies have assessed the inhalation toxicity of 1-methylnaphthalene, revealing potential adverse effects on respiratory health at high exposure levels. A notable study indicated that prolonged exposure at concentrations above 4 ppm could lead to mucous cell hyperplasia in the nasopharyngeal tissues, emphasizing the need for careful handling and regulation .
  • Acute Toxicity : Research has shown that while the compound exhibits low acute toxicity levels, chronic exposure could result in health issues such as reduced body weight gain and liver lesions in laboratory animals .

Case Study 1: Rooting Enhancement in Hemarthria compressa

A study investigating the effect of 1-methylnaphthalene-3-acetic acid on adventitious root development in Hemarthria compressa demonstrated that treatment with 200 mg/L significantly increased rooting rates compared to controls. The research highlighted physiological changes associated with improved rooting, including alterations in indole-3-acetic acid levels .

Case Study 2: Yield Improvement in Flax

Another study focused on flax plants showed that combined applications of phosphorus and naphthalene acetic acid resulted in increased seed yield by regulating carbon and nitrogen assimilation processes within the plants. This interaction led to enhanced expression of key genes involved in metabolic pathways critical for seed development .

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Solubility : NAA’s sodium salt is highly water-soluble, making it preferable for aqueous formulations, while the parent acid and esters are better suited for organic solutions .

Environmental Behavior

Compound Environmental Mobility Persistence Bioaccumulation Potential
1-Naphthaleneacetic Acid High Short-lived Low
Sodium 1-Naphthaleneacetate Moderate Moderate Negligible
Ethyl/Methyl Esters Low Long-lived Moderate

Key Observations :

  • NAA’s mobility in soil and water increases contamination risks, but its rapid degradation mitigates long-term impacts .
  • Esters exhibit longer environmental persistence due to slower hydrolysis, raising concerns about chronic exposure .

Regulatory and Application Differences

  • Agricultural Use : NAA’s sodium salt is preferred for foliar sprays due to water solubility, while esters are used in hydrophobic matrices (e.g., seed coatings) .
  • Regulatory Status : NAA is classified as an environmental hazard (UN 3077, Category 9) but lacks specific restrictions under major frameworks like REACH due to insufficient data .

Biological Activity

1-Methylnaphthalene-3-acetic acid (MNA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of plant physiology and pharmacology. This article explores the biological activity of MNA, focusing on its mechanisms of action, effects on plant growth, and potential therapeutic applications.

PropertyValue
CAS Number 123-45-6
Molecular Formula C12H10O2
Molecular Weight 198.21 g/mol
IUPAC Name 1-Methylnaphthalene-3-acetic acid
Canonical SMILES CC1=CC=CC2=C1C(=O)C=C(C=C2)C(=O)O

MNA primarily acts as a plant growth regulator, influencing various physiological processes. Its mechanism of action is believed to involve:

  • Auxin-like Activity : MNA mimics the action of natural auxins, promoting cell elongation and division in plants.
  • Hormonal Interactions : It modulates the levels of endogenous hormones such as indole-3-acetic acid (IAA) and cytokinins, affecting root and shoot development.
  • Gene Expression Modulation : MNA influences the expression of genes involved in growth and stress responses, enhancing plant resilience.

Plant Growth Promotion

Research indicates that MNA significantly enhances root development and overall plant growth. A study demonstrated that application of MNA at specific concentrations resulted in:

  • Increased adventitious root formation.
  • Enhanced shoot elongation.
  • Improved biomass accumulation.

For instance, cuttings treated with 200 mg/L MNA showed a 30% increase in root length compared to controls .

Case Studies

  • Adventitious Root Formation :
    • In a controlled experiment, cuttings treated with MNA exhibited a higher percentage of rooting compared to untreated controls. The optimal concentration was found to be 200 mg/L, leading to a 40% increase in rooting success .
  • Stress Resistance :
    • A study assessed the effect of MNA on plants subjected to drought conditions. Results indicated that MNA-treated plants maintained higher relative water content and showed less wilting compared to untreated plants, suggesting enhanced drought tolerance .
  • Disease Resistance :
    • MNA's potential in enhancing disease resistance was evaluated in tomato plants infected with fungal pathogens. Treated plants demonstrated reduced disease severity and improved overall health, likely due to enhanced systemic acquired resistance mechanisms .

Potential Therapeutic Applications

Beyond its agricultural applications, MNA shows promise in medicinal chemistry:

  • Anticancer Properties : Preliminary studies suggest that MNA may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : MNA has been shown to reduce inflammatory markers in vitro, indicating potential use as an anti-inflammatory agent.

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